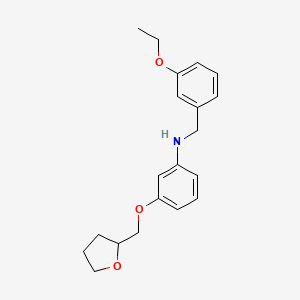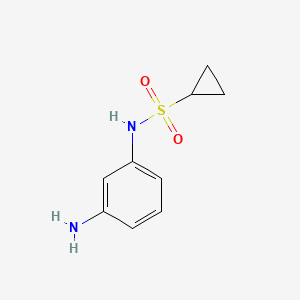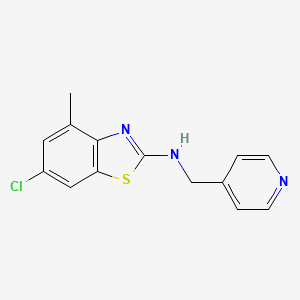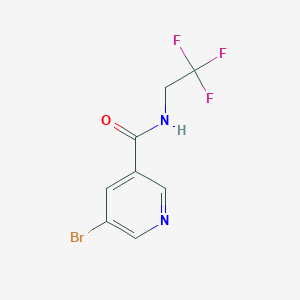![molecular formula C9H12ClNO3 B1389581 Chlorhydrate de (7-méthoxy-benzo[1,3]dioxol-5-yl)-méthylamine CAS No. 1185295-23-1](/img/structure/B1389581.png)
Chlorhydrate de (7-méthoxy-benzo[1,3]dioxol-5-yl)-méthylamine
Vue d'ensemble
Description
C-(7-Methoxy-benzo[1,3]dioxol-5-yl)-methylaminehydrochloride is a useful research compound. Its molecular formula is C9H12ClNO3 and its molecular weight is 217.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality C-(7-Methoxy-benzo[1,3]dioxol-5-yl)-methylaminehydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about C-(7-Methoxy-benzo[1,3]dioxol-5-yl)-methylaminehydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
D'après les informations disponibles, voici une analyse complète des applications de recherche scientifique du chlorhydrate de (7-méthoxy-benzo[1,3]dioxol-5-yl)-méthylamine :
Recherche anticancéreuse
Ce composé a été évalué pour son activité antiproliférative contre diverses cellules cancéreuses telles que CCRF-CEM, LNCaP et MIA PaCa-2. Une série de dérivés portant diverses portions hétéroaryliques fusionnées en position 3 ont montré une bonne sélectivité entre les cellules cancéreuses et les cellules normales .
Recherche en protéomique
Il est également utilisé comme biochimique pour la recherche en protéomique, qui implique l'étude des protéomes et de leurs fonctions. Les propriétés du composé peuvent être utilisées pour comprendre les interactions protéiques et les mécanismes des maladies .
Mécanisme D'action
Target of Action
Similar compounds have been evaluated for their anticancer activity against various cancer cell lines .
Mode of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Compounds with similar structures have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Related compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells .
Analyse Biochimique
Biochemical Properties
C-(7-Methoxy-benzo[1,3]dioxol-5-yl)-methylamine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions often involves binding to active sites or altering the conformation of the enzymes, thereby affecting their catalytic efficiency .
Cellular Effects
C-(7-Methoxy-benzo[1,3]dioxol-5-yl)-methylamine hydrochloride has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the expression of certain genes involved in cell cycle regulation and apoptosis . Additionally, this compound can alter metabolic fluxes within cells, impacting overall cellular health and function .
Molecular Mechanism
The molecular mechanism of action of C-(7-Methoxy-benzo[1,3]dioxol-5-yl)-methylamine hydrochloride involves several key processes. At the molecular level, it binds to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their functions . This binding can result in changes in gene expression, particularly those genes involved in metabolic pathways and cell cycle regulation . The compound’s ability to modulate enzyme activity is crucial for its biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of C-(7-Methoxy-benzo[1,3]dioxol-5-yl)-methylamine hydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that while the compound remains stable under certain conditions, prolonged exposure can lead to degradation, which may alter its efficacy and impact on cells . Long-term studies have also indicated potential cumulative effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of C-(7-Methoxy-benzo[1,3]dioxol-5-yl)-methylamine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism . At higher doses, toxic or adverse effects can be observed, including disruptions in metabolic pathways and potential cytotoxicity . Threshold effects have been noted, where a specific dosage range is required to achieve the desired biochemical effects without causing harm .
Metabolic Pathways
C-(7-Methoxy-benzo[1,3]dioxol-5-yl)-methylamine hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways, influencing metabolic flux and metabolite levels . The compound’s impact on metabolic pathways can lead to changes in cellular energy production and overall metabolic health .
Transport and Distribution
Within cells and tissues, C-(7-Methoxy-benzo[1,3]dioxol-5-yl)-methylamine hydrochloride is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization and accumulation in certain cellular compartments, where it can exert its biochemical effects . The compound’s distribution is crucial for its activity and function within the cell .
Subcellular Localization
The subcellular localization of C-(7-Methoxy-benzo[1,3]dioxol-5-yl)-methylamine hydrochloride is essential for its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows the compound to interact with its target biomolecules effectively, thereby influencing cellular processes and functions .
Propriétés
IUPAC Name |
(7-methoxy-1,3-benzodioxol-5-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c1-11-7-2-6(4-10)3-8-9(7)13-5-12-8;/h2-3H,4-5,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBELNQMLIJIGFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185295-23-1 | |
| Record name | 1,3-Benzodioxole-5-methanamine, 7-methoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185295-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-1,3-benzothiazol-2-amine](/img/structure/B1389503.png)


![Ethyl 2-[(tert-butoxycarbonyl)amino]-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate](/img/structure/B1389509.png)


![N1-(6-bromobenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine](/img/structure/B1389514.png)

![Methyl 2-imino-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B1389517.png)
![N-benzyl-6-chloro-4-methylbenzo[d]thiazol-2-amine](/img/structure/B1389519.png)
![(2-{[(tert-butoxycarbonyl)amino]methyl}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B1389521.png)
